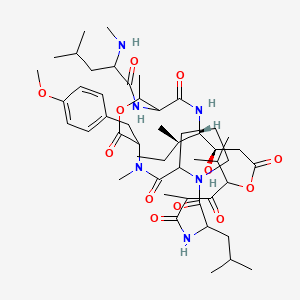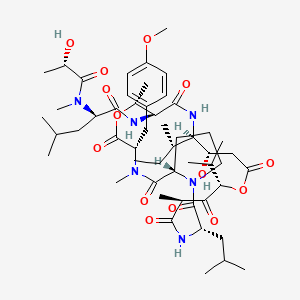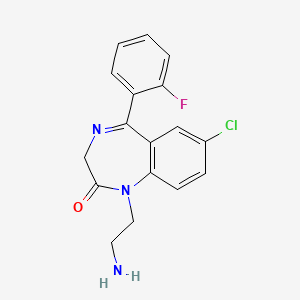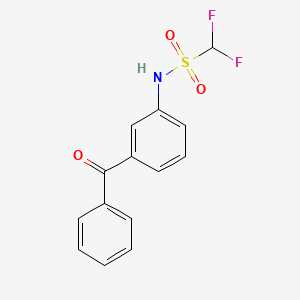
Diflumidone
Übersicht
Beschreibung
Diflumidon ist ein nichtsteroidales Antirheumatikum (NSAR), das für seine Wirksamkeit bei der Reduzierung von Entzündungen und Schmerzen bekannt ist. Es ist chemisch als 3-Benzoyldifluormethansulfonanilid identifiziert und hat die Summenformel C14H11F2NO3S . Diflumidon wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt und ist nicht für den menschlichen Verzehr bestimmt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Diflumidon kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Difluormethansulfonylchlorid mit Anilin-Derivaten beinhaltet. Die Reaktion erfordert typischerweise die Anwesenheit einer Base wie Triethylamin und wird unter kontrollierten Temperaturbedingungen durchgeführt . Das resultierende Zwischenprodukt wird dann weiteren Reaktionen unterzogen, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Diflumidon beinhaltet eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft fortschrittliche Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Systeme, um Konsistenz und Effizienz zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Diflumidon unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitution: Diflumidon kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Sulfonylgruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Nukleophile wie Amine, Thiole.
Wichtige gebildete Produkte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Anilin-Derivate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diflumidone can be synthesized through a multi-step process involving the reaction of difluoromethanesulfonyl chloride with aniline derivatives. The reaction typically requires the presence of a base such as triethylamine and is carried out under controlled temperature conditions . The resulting intermediate is then subjected to further reactions to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Diflumidone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides and sulfones.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Diflumidon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Wird bei der Entwicklung neuer Materialien und als Standard in Qualitätskontrollprozessen eingesetzt.
Wirkmechanismus
Diflumidon entfaltet seine entzündungshemmenden Wirkungen durch die Hemmung der Synthese von Prostaglandinen, die Mediatoren der Entzündung sind. Es zielt auf die Cyclooxygenase (COX)-Enzyme, insbesondere COX-2, ab und reduziert so die Produktion von pro-inflammatorischen Prostaglandinen . Diese Hemmung führt zu einer Abnahme von Entzündungen und Schmerzen .
Wirkmechanismus
Diflumidone exerts its anti-inflammatory effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation. It targets the cyclooxygenase (COX) enzymes, specifically COX-2, thereby reducing the production of pro-inflammatory prostaglandins . This inhibition leads to decreased inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indometacin: Ein weiteres NSAR mit ähnlichen entzündungshemmenden Eigenschaften, aber unterschiedlicher chemischer Struktur.
Ibuprofen: Ein weit verbreitetes NSAR mit einem anderen Wirkmechanismus und einer anderen chemischen Struktur.
Diclofenac: Ein NSAR mit ähnlichen therapeutischen Wirkungen, aber unterschiedlicher Pharmakokinetik.
Einzigartigkeit
Diflumidon ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die es ihm ermöglicht, COX-2-Enzyme selektiv effektiver zu hemmen als einige andere NSAR. Diese Selektivität reduziert das Risiko von gastrointestinalen Nebenwirkungen, die häufig mit nicht-selektiven COX-Inhibitoren verbunden sind .
Eigenschaften
IUPAC Name |
N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3S/c15-14(16)21(19,20)17-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,14,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBDOSAQLCZTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22737-01-5 (hydrochloride salt) | |
| Record name | Diflumidone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90177275 | |
| Record name | Diflumidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22736-85-2 | |
| Record name | Diflumidone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflumidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFLUMIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E96467495S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Diflumidone as an anti-inflammatory agent?
A1: While this compound is recognized as a non-steroidal anti-inflammatory drug (NSAID) [, ], its precise mechanism of action hasn't been fully elucidated in the provided research papers. Further studies are needed to determine its specific molecular targets and downstream effects.
Q2: What is the chemical structure of this compound and are there any novel synthesis approaches?
A3: this compound, chemically named 3-Benzoyldifluoromethanesulfonanilide, sodium salt (MBR 4164-8) [], has recently been synthesized using a novel electrophilic difluoromethylthiolating reagent (MesNHSCF2 PO(OEt)2) []. This reagent enables the efficient and direct introduction of the SCF2 PO(OEt)2 group into molecules, offering a new route for the synthesis of this compound and related compounds [].
Q3: Are there any known structural analogs of this compound and have their activities been explored?
A4: While the provided research doesn't delve into specific structural analogs of this compound, one paper mentions "R-805" as a "novel anti-inflammatory drug" alongside this compound []. This suggests potential structural similarities or shared mechanisms of action that warrant further investigation. Exploring the structure-activity relationship by modifying this compound's structure could reveal analogs with improved potency, selectivity, or pharmacokinetic properties.
Q4: What are the limitations of the available research on this compound?
A5: The provided research on this compound is limited in scope, primarily focusing on its topical anti-inflammatory activity compared to Indomethacin [] and a novel synthesis method []. More comprehensive studies are required to understand its full pharmacological profile, including its mechanism of action, pharmacokinetics, safety profile, and potential for systemic use.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


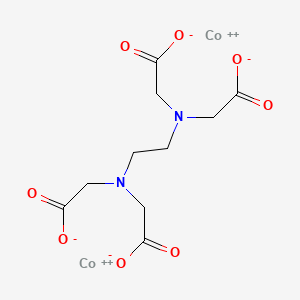

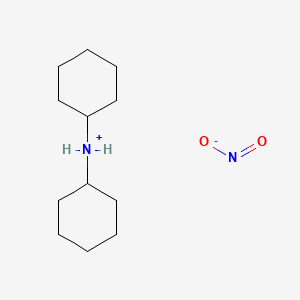
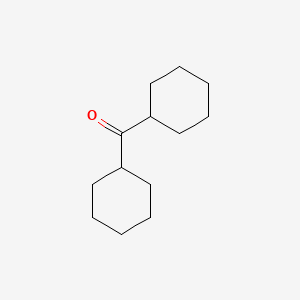


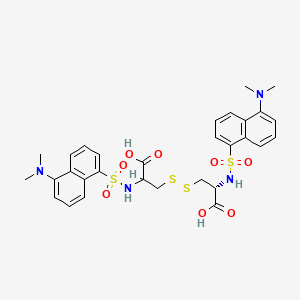
![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)
